molecular formula C15H8ClN3O3S B2897416 3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 887885-34-9

3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2897416
CAS RN: 887885-34-9
M. Wt: 345.76
InChI Key: KEZIKFKWJDRXAH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-furanilides . It’s a part of a larger group of compounds known as benzothiophenes, which are aromatic heterocyclic compounds . The compound has a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of this compound involves the use of coupling reactions and electrophilic cyclization reactions . For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple rings including a benzothiophene ring and a furan ring . The benzothiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the formation of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives, including those related to 3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide, are vital in the development of compounds with potential pharmacological properties. These molecules are significant in synthetic medicinal chemistry due to their wide range of biological activities. For instance, the synthesis and characterization of new benzo[b]thiophene derivatives have been demonstrated, highlighting their importance as tools in the medicinal chemistry field due to their pharmacological attributes (Isloor, Kalluraya, & Sridhar Pai, 2010). Furthermore, the study on the synthesis and antimicrobial activity of some new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives underlines the synthesis process and biological activity evaluation, indicating the potential for developing potent antibacterial agents (Naganagowda & Petsom, 2011).

Liquid Crystalline Properties

The impact of heterocyclic rings, including 1,3,4-oxadiazole, furan, and thiophene units, on liquid crystalline properties has been explored. A study on the synthesis of heterocyclic liquid crystalline compounds reveals the influence of these rings on mesophase formation, providing insights into the design of materials with specific thermal and optical properties (Han et al., 2009).

Tautomerism Studies

The examination of thiol-thione tautomerism in compounds containing 1,3,4-oxadiazole and furan units, such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol, provides valuable insights into the chemical behavior and stability of these molecules. Such studies contribute to the understanding of the structural dynamics and potential reactivity patterns of heterocyclic compounds (Koparır, Çetin, & Cansiz, 2005).

Heterocyclic Synthesis

The role of benzo[b]thiophene derivatives in heterocyclic synthesis is notable, with research demonstrating the preparation of complex heterocyclic systems from simple precursors. This area of study is pivotal for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene exemplifies the versatility of these compounds in constructing heterocyclic frameworks with diverse functional groups (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to be effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Benzothiophene derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIKFKWJDRXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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